molecular formula C19H22N2O2 B5398691 (3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone

(3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone

Cat. No.: B5398691
M. Wt: 310.4 g/mol
InChI Key: UNSUXFDQUVAXTF-UHFFFAOYSA-N
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Description

(3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Amino Group:

    Morpholine Ring Formation: The morpholine ring is introduced via nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the two aromatic rings through a carbonyl linkage, often using Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Heparinoid: Compounds similar to heparin found in marine organisms.

Uniqueness

(3-Amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

(3-amino-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-3-4-15(11-14(13)2)19(22)16-5-6-18(17(20)12-16)21-7-9-23-10-8-21/h3-6,11-12H,7-10,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSUXFDQUVAXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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